molecular formula C14H21FN2O B14773016 2-Amino-N-((S)-1-(4-fluorophenyl)ethyl)-N,3-dimethylbutanamide

2-Amino-N-((S)-1-(4-fluorophenyl)ethyl)-N,3-dimethylbutanamide

Cat. No.: B14773016
M. Wt: 252.33 g/mol
InChI Key: FHMVGIFJHYNCJG-UHFFFAOYSA-N
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Description

2-Amino-N-((S)-1-(4-fluorophenyl)ethyl)-N,3-dimethylbutanamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-((S)-1-(4-fluorophenyl)ethyl)-N,3-dimethylbutanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-fluorophenylacetic acid with thionyl chloride to form 4-fluorophenylacetyl chloride.

    Amidation: The intermediate is then reacted with 2-amino-3-methylbutanamide under controlled conditions to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-((S)-1-(4-fluorophenyl)ethyl)-N,3-dimethylbutanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

2-Amino-N-((S)-1-(4-fluorophenyl)ethyl)-N,3-dimethylbutanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-N-((S)-1-(4-fluorophenyl)ethyl)-N,3-dimethylbutanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-(4-fluorophenyl)acetamide hydrochloride
  • 2-amino-N-[2-(4-fluorophenyl)ethyl]acetamide
  • 2-amino-N-[2-(4-fluorophenyl)ethyl]-2-phenylacetamide

Uniqueness

Compared to similar compounds, 2-Amino-N-((S)-1-(4-fluorophenyl)ethyl)-N,3-dimethylbutanamide is unique due to its specific structural features, which may confer distinct chemical and biological properties. Its unique configuration can lead to different reactivity and interactions, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H21FN2O

Molecular Weight

252.33 g/mol

IUPAC Name

2-amino-N-[1-(4-fluorophenyl)ethyl]-N,3-dimethylbutanamide

InChI

InChI=1S/C14H21FN2O/c1-9(2)13(16)14(18)17(4)10(3)11-5-7-12(15)8-6-11/h5-10,13H,16H2,1-4H3

InChI Key

FHMVGIFJHYNCJG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(C)C(C)C1=CC=C(C=C1)F)N

Origin of Product

United States

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